molecular formula C13H23ClN2O3 B2772419 Tert-butyl N-[1-[[(2-chloroacetyl)amino]methyl]cyclopentyl]carbamate CAS No. 2411242-85-6

Tert-butyl N-[1-[[(2-chloroacetyl)amino]methyl]cyclopentyl]carbamate

Cat. No.: B2772419
CAS No.: 2411242-85-6
M. Wt: 290.79
InChI Key: CFENFJYHCJYPQF-UHFFFAOYSA-N
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Description

This compound is a carbamate, which is an organic compound derived from carbamic acid. A carbamate group, N-CO2, is a functional group that consists of a carbonyl group (C=O) flanked by an amine and an ester. Tert-butyl carbamates are often used as protecting groups for amines in organic synthesis .


Synthesis Analysis

The synthesis of carbamates often involves the reaction of an amine with a chloroformate or other activated carboxylic acid derivative . In the case of tert-butyl carbamates, the reaction might involve the use of di-tert-butyl dicarbonate (Boc2O) and an appropriate amine .


Chemical Reactions Analysis

Carbamates are involved in a variety of chemical reactions. They can be hydrolyzed to yield the corresponding amines, and they can also undergo reactions at the carbonyl group, such as reduction .

Mechanism of Action

The mechanism of action of a compound depends on its biological activity. Some carbamates are used as pesticides and work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects and humans .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Some carbamates are toxic and can be hazardous to health. Proper handling and disposal procedures should be followed when working with these compounds .

Properties

IUPAC Name

tert-butyl N-[1-[[(2-chloroacetyl)amino]methyl]cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-12(2,3)19-11(18)16-13(6-4-5-7-13)9-15-10(17)8-14/h4-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFENFJYHCJYPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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